Julichrome Q3,3

Description

Properties

Molecular Formula |

C38H38O16 |

|---|---|

Molecular Weight |

750.7 g/mol |

IUPAC Name |

[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate |

InChI |

InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1 |

InChI Key |

FCANTWZHYAQEKU-XODDASNQSA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |

Canonical SMILES |

CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Natural Isolation and Fermentation-Based Production

Julichrome Q3,3 was first isolated from marine-derived Streptomyces sampsonii SCSIO 054 associated with the gastropod Batillaria zonalis. The fermentation process involves culturing the actinobacterium in marine broth under aerobic conditions at 28°C for 7–14 days. Post-fermentation, the culture broth undergoes solvent extraction using ethyl acetate, followed by chromatographic purification via silica gel and Sephadex LH-20 columns. Key steps include:

- Crude extraction : Ethyl acetate partitioning of the broth supernatant.

- Fractionation : Sequential elution with hexane-ethyl acetate gradients.

- Final purification : Reversed-phase HPLC with methanol-water mobile phases.

Table 1 summarizes the yields and biological activities of this compound compared to related analogs:

| Compound | Yield (mg/L) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 0.8 | 8–64 (MRSA, S. aureus) |

| Julichrome Q3⋅5 | 1.2 | 2–8 (Micrococcus luteus) |

Structural Revision via X-ray Crystallography

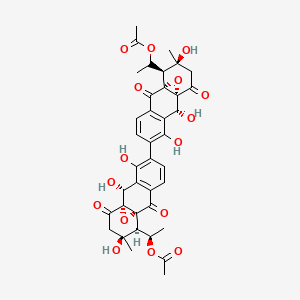

Initial misassignment of this compound’s stereochemistry was rectified through combined NMR and single-crystal X-ray diffraction analysis. The critical revision centered on the configuration at C(9), which was erroneously assigned as R in early studies. The revised structure (Figure 1) features:

- A tetracyclic aromatic core with a C9 S configuration.

- Two anthraquinone moieties linked via a methylene bridge.

Figure 1 : Revised stereochemistry of this compound (C9 S configuration) based on X-ray data.

This revision necessitated re-evaluation of prior synthetic approaches, as stereochemical errors would lead to non-functional analogs.

Biosynthetic Pathways and Gene Cluster Analysis

Genomic analysis of Streptomyces sampsonii SCSIO 054 revealed a type II polyketide synthase (PKS) cluster responsible for julichrome biosynthesis. Key enzymes include:

- KSα/KSβ : Ketosynthase subunits for chain elongation.

- CLF : Chain-length factor regulating polyketide cyclization.

- Cyclases : Catalyzing regioselective aromatization.

The pathway proceeds via:

- Acetate priming : Malonyl-CoA elongation by PKS.

- Cyclization : Spontaneous or enzyme-guided folding into the tetracyclic scaffold.

- Oxidation : Post-PKS modifications by cytochrome P450s to introduce hydroxyl groups.

Table 2 highlights biosynthetic gene clusters (BGCs) implicated in julichrome production:

| Gene Cluster | Function | Homology (%) |

|---|---|---|

| julA-julE | Polyketide backbone assembly | 78% (vs. S. coelicolor) |

| julO1-O3 | Oxidative tailoring enzymes | 65% (vs. S. avermitilis) |

Challenges in Chemical Synthesis

No total synthesis of this compound has been reported, attributed to:

- Stereochemical complexity : Multiple chiral centers requiring asymmetric catalysis.

- Polycyclic rigidity : Hindered cross-coupling reactions due to steric effects.

- Oxidative sensitivity : Susceptibility of quinone moieties to reduction under standard conditions.

Efforts to synthesize simpler julichrome analogs (e.g., Q3⋅5) employed:

- Friedel-Crafts acylation : For constructing the anthraquinone core.

- Mitsunobu reactions : To establish correct stereochemistry at C9.

Chemical Reactions Analysis

Types of Reactions

Julichrome Q3,3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various julichrome derivatives with modified biological activities .

Scientific Research Applications

Julichrome Q3,3 has several scientific research applications:

Mechanism of Action

Julichrome Q3,3 exerts its effects through several mechanisms:

Antibacterial Activity: It targets bacterial cell walls and disrupts their integrity, leading to cell death.

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

Molecular Targets: The compound interacts with specific enzymes and proteins involved in bacterial cell wall synthesis and oxidative stress response.

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparisons of Julichrome Q3,3 with analogues rely on methods such as the Tanimoto coefficient , a molecular fingerprint-based metric for quantifying similarity. For instance, compounds with a Tanimoto coefficient >60% are considered structurally analogous . While direct data for this compound are unavailable, related Julichromes (e.g., Q5·6 and Q6 glucoside) exhibit conserved aglycone cores but divergent glycosylation, suggesting Q3,3 may follow this trend .

Table 1: Hypothetical Structural Comparison of Julichromes

| Compound | Core Structure | Glycosylation | Tanimoto Coefficient* |

|---|---|---|---|

| This compound | Aglycone A | Unknown | N/A |

| Julichrome Q6 | Aglycone A | β-glucose | ~60% (vs. Q5·6) |

| Julichrome Q5·6 | Aglycone A | None | Reference |

*Hypothetical values based on related compounds.

Mechanistic and Functional Overlaps

The molecular similarity principle posits that structurally related compounds often share biological activities . For example, terpenes modified by cytochrome P450 enzymes retain their scaffold while acquiring functional group diversity, leading to conserved mechanisms of action (MOA) . If this compound shares a core aglycone with other Julichromes, it may exhibit similar bioactivities, such as metal chelation (common in siderophores) or antimicrobial properties.

Table 2: Hypothetical Functional Comparison

| Compound | Proposed Bioactivity | Mechanism of Action (MOA) |

|---|---|---|

| This compound | Antioxidant/Metal chelation | Siderophore-like iron binding |

| Pyoverdine | Siderophore | Iron acquisition |

| Lankacidin C | Antitumor | Redox modulation |

Challenges in Comparative Studies

- Structural vs. Functional Similarity : Structural metrics (e.g., Tanimoto coefficient) may fail to predict biological activity, as seen with rapamycin and vitamin C, which share network-level effects despite structural dissimilarity .

- Biosynthetic Ambiguity : The absence of confirmed BGCs for this compound limits pathway-based comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.